molecular formula C5H9BrO2 B13982683 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol CAS No. 4131-71-9

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol

Cat. No.: B13982683
CAS No.: 4131-71-9
M. Wt: 181.03 g/mol
InChI Key: SILJJCYOPGTJBR-UHFFFAOYSA-N
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Description

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is an organic compound with the molecular formula C5H9BrO2 It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a propene group, which is further connected to an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-bromo-2-propen-1-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Addition: Bromine or hydrogen gas in the presence of a catalyst such as palladium or platinum.

Major Products Formed

    Substitution: Formation of ethers, amines, or other substituted derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Addition: Formation of dibromo derivatives or hydrogenated products.

Scientific Research Applications

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and resins.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the alcohol group undergoes electron transfer processes to form oxidized products. The compound’s reactivity is influenced by the presence of the bromine atom and the double bond, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Bromoprop-2-en-1-yl)oxy]methylbenzene: Similar structure but with a benzene ring instead of an ethoxy group.

    2-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxybenzaldehyde: Contains a methoxybenzaldehyde group instead of an ethoxy group.

    2-{4-[(2-Bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine: Features a dimethoxyphenyl group and an ethanamine group.

Uniqueness

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is unique due to its combination of a brominated propene group and an ethoxy group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

4131-71-9

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

2-(2-bromoprop-2-enoxy)ethanol

InChI

InChI=1S/C5H9BrO2/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

SILJJCYOPGTJBR-UHFFFAOYSA-N

Canonical SMILES

C=C(COCCO)Br

Origin of Product

United States

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